DGTS Confers Hepatic mRNA Transfection Superiority Over DSPC in Lipid Nanoparticle Formulations
In a direct comparative study evaluating naturally derived membrane lipids for mRNA delivery, lipid nanoparticles (LNPs) formulated with DGTS as the structural lipid demonstrated significantly enhanced liver transfection efficiency compared to LNPs formulated with the conventional synthetic phospholipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine). Specifically, following intravenous administration in mice, DGTS LNPs produced a 4.5-fold higher total liver luminescence signal than DSPC LNPs, as quantified by IVIS imaging of luciferase mRNA expression [1]. Both formulations maintained comparable particle size (DGTS LNPs: 78.9 ± 2.3 nm, PDI 0.104 ± 0.030; DSPC LNPs: 80.5 ± 5.2 nm, PDI 0.132 ± 0.024) and mRNA encapsulation efficiency (DGTS LNPs: 90.9 ± 2.0%; DSPC LNPs: 93.2 ± 1.1%), isolating the transfection advantage to the lipid's structural and physicochemical properties rather than formulation quality variations [1]. Notably, this liver transfection advantage was route-specific: when administered intranasally, DGTS LNPs and DSPC LNPs exhibited similar transfection ability, highlighting that DGTS differentiation is context-dependent and not universal [2].
| Evidence Dimension | In vivo hepatic mRNA transfection efficiency (total liver luminescence) |
|---|---|
| Target Compound Data | 4.5-fold higher than DSPC |
| Comparator Or Baseline | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) |
| Quantified Difference | DGTS LNPs = 4.5× DSPC LNPs |
| Conditions | Intravenous administration in mice; LNPs composed of ionizable lipid/cholesterol/structural lipid/PEG-lipid; luciferase mRNA payload; measurement at 6 h post-injection |
Why This Matters
For mRNA therapeutic development, this 4.5-fold hepatic transfection advantage directly translates to higher payload delivery efficiency, enabling dose reduction, improved therapeutic index, and reduced manufacturing costs.
- [1] Zhang, C., et al. (2020). Naturally Derived Membrane Lipids Impact Nanoparticle-Based Messenger RNA Delivery. Cellular and Molecular Bioengineering, 13, 463–474. View Source
- [2] Kim, J., et al. (2021). Inhalable Lipid Nanoparticles for Messenger RNA Therapeutics. Oregon State University (PhD dissertation). View Source
